![molecular formula C11H7F2N3S B11784797 5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784797.png)
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is a heterocyclic compound that belongs to the class of thiazolo[3,2-B][1,2,4]triazoles. This compound is characterized by the presence of a thiazole ring fused with a triazole ring, and it contains a 2,4-difluorophenyl group and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole can be achieved through a one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with appropriate reagents to form the desired compound . The reaction conditions are mild, and the yields are generally excellent.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where fluorine atoms can be replaced with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thiazolo[3,2-B][1,2,4]triazole derivatives.
Aplicaciones Científicas De Investigación
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal agent due to its structural similarity to other triazole-based antifungal drugs.
Biology: It is used in biological studies to understand its interactions with various enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as cytochrome P450 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi . This inhibition disrupts the fungal cell membrane, leading to antifungal effects.
Comparación Con Compuestos Similares
Similar Compounds
Fluconazole: A well-known antifungal agent with a similar triazole structure.
Voriconazole: Another antifungal drug with structural similarities.
Itraconazole: A triazole-based antifungal agent used in clinical settings.
Uniqueness
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other triazole derivatives
Propiedades
Fórmula molecular |
C11H7F2N3S |
|---|---|
Peso molecular |
251.26 g/mol |
Nombre IUPAC |
5-(2,4-difluorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C11H7F2N3S/c1-6-10(17-11-14-5-15-16(6)11)8-3-2-7(12)4-9(8)13/h2-5H,1H3 |
Clave InChI |
BWKFLQDTCZOBQO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=NC=NN12)C3=C(C=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


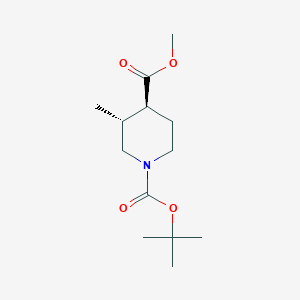
![4-(3,4-Dimethylphenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione](/img/structure/B11784727.png)
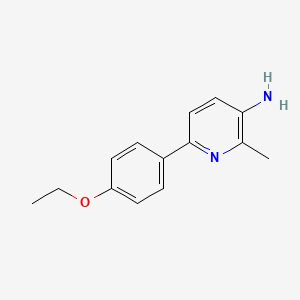
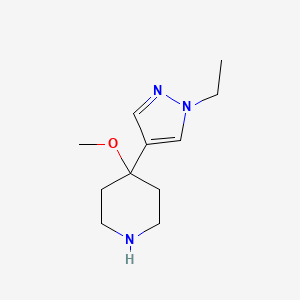

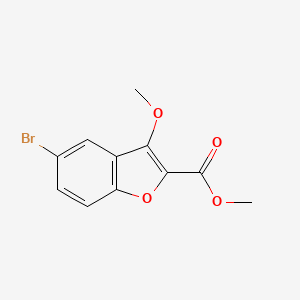
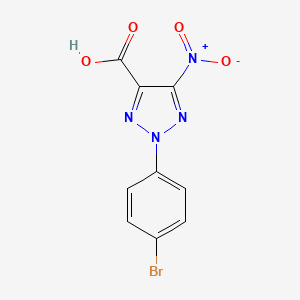
![Benzyl (1-(benzo[d]isothiazol-3-yl)piperidin-3-yl)carbamate](/img/structure/B11784774.png)

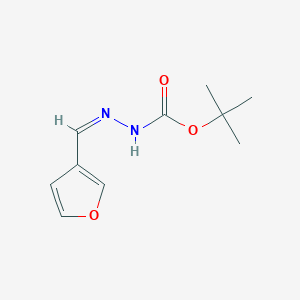
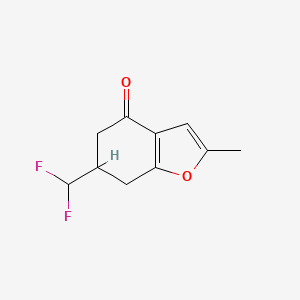
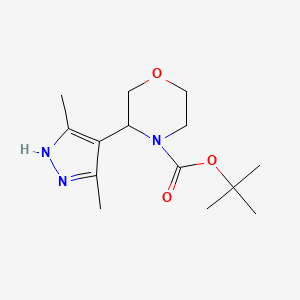
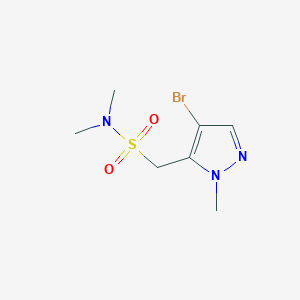
![2-Cyclopropyl-3-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11784804.png)
